
Benfosformine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benfosformin is a phosphorylated biguanide derivative with antihyperglycamic activity. Benfosformin is associated with an increased risk of lactic acidosis.
Aplicaciones Científicas De Investigación
Antitumor Activity
Benfosformine, known as Benfotiamine, a synthetic thiamine analogue, has demonstrated antitumor properties, particularly against leukemia cells. Research indicates that Benfotiamine impairs the viability of various myeloid leukemia cell lines and inhibits the growth of primary leukemic blasts. The antitumor activity is attributed to inducing paraptosis cell death rather than through apoptosis, necrosis, or autophagy. Benfotiamine's mechanism involves inhibiting the activity of constitutively active ERK1/2, increasing the phosphorylation of JNK1/2 kinase in leukemic cells, and downregulating the cell cycle regulator CDK3, resulting in G1 cell cycle arrest. Furthermore, it enhances the antiproliferative activities of cytarabine against leukemia cells, suggesting its potential as an antitumor therapeutic agent (Sugimori et al., 2015).
Vascular Endothelial Dysfunction
Benfotiamine has been identified to ameliorate vascular endothelial dysfunction (VED) induced by various agents such as sodium arsenite, nicotine, and uric acid. It functions by enhancing the generation and bioavailability of nitric oxide, thus improving the integrity of vascular endothelium. Benfotiamine achieves this by reducing oxidative stress and activating endothelial nitric oxide synthase. The compound's therapeutic benefits in preventing VED are further supported by its ability to prevent oxidative stress-induced changes in vascular tone control observed in diabetes. Studies also suggest that Benfotiamine can reduce oxidative stress and lipid alteration, improving renal function and preventing the development of diabetes-induced nephropathy by preventing VED (Verma et al., 2010), (Balakumar et al., 2008), (Balakumar & Chakkarwar, 2008).
Cognitive Decline and Alzheimer's Disease
Benfotiamine has been studied for its potential in ameliorating cognitive decline and biological pathologies associated with Alzheimer's disease (AD), including impaired cognition, amyloid-β plaques, and neurofibrillary tangles. A placebo-controlled trial indicated that Benfotiamine treatment is safe and potentially efficacious in improving cognitive outcomes among individuals with mild cognitive impairment and mild AD. The treatment notably slowed the increase in the Alzheimer's Disease Assessment Scale-Cognitive Subscale, indicating less cognitive decline compared to placebo (Gibson et al., 2020).
Anti-Inflammatory Effects
Benfotiamine exhibits significant anti-inflammatory effects, particularly by modulating the arachidonic acid pathway in macrophages. It prevents the LPS-induced activation of cPLA2 and release of AA metabolites such as leukotrienes, prostaglandin E2, thromboxane 2, and prostacyclin in macrophages. Furthermore, Benfotiamine inhibits the LPS-induced expression of AA-metabolizing enzymes and the phosphorylation of ERK1/2, as well as the expression of transcription factors NF-κB and Egr-1. Compared to specific COX-2 and LOX-5 inhibitors, Benfotiamine significantly prevents LPS-induced macrophage death and monocyte adhesion to endothelial cells, indicating its broad anti-inflammatory potential (Shoeb & Ramana, 2012).
Ocular Inflammation
Benfotiamine has been suggested to suppress oxidative stress-induced NF-κB-dependent inflammatory signaling leading to uveitis. It shows potential as a therapeutic agent for the treatment of ocular inflammation, especially uveitis, by suppressing the expression of inducible-nitric oxide synthase, cyclooxygenase-2, protein kinase C, and transcription factor NF-kappaB in ciliary body and retinal wall of endotoxin-induced uveitis (EIU) rat eyes (Yadav et al., 2009).
Propiedades
Número CAS |
51287-66-2 |
|---|---|
Nombre del producto |
Benfosformine |
Fórmula molecular |
C9H13N5NaO3P |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
sodium;[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]-hydroxyphosphinate |
InChI |
InChI=1S/C9H14N5O3P.Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
ZGYGXCVXFCEUMS-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)[O-])/N.[Na+] |
SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+] |
Sinónimos |
enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



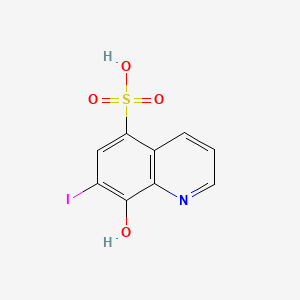
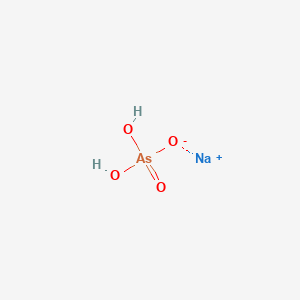
![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
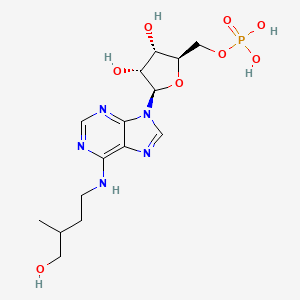
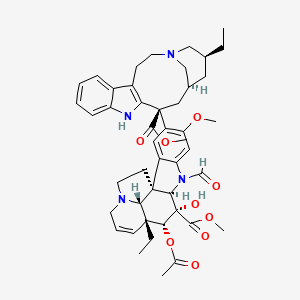
![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)
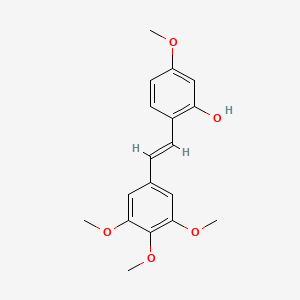


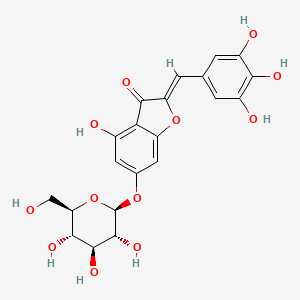

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)
